4-Methylquinolin-2-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylquinolin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c1-7-6-10(11)12-9-5-3-2-4-8(7)9;/h2-6H,1H3,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQUCOSFNHEWSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589194 | |
| Record name | 4-Methylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171502-08-1 | |
| Record name | 4-Methylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Catalytic Hydrogenation to Tetrahydroquinoline:
The most common reduction pathway is the catalytic hydrogenation of the quinoline (B57606) ring to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. This transformation saturates the pyridine (B92270) portion of the bicyclic system. A variety of catalysts and conditions can be employed for this purpose.
Heterogeneous Catalysis: Catalysts such as Palladium on carbon (Pd/C) are effective for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions of temperature and hydrogen pressure. researchgate.net
Homogeneous Catalysis: Chiral cationic Ruthenium(II) complexes have been used for the asymmetric hydrogenation of a wide range of quinoline derivatives, producing tetrahydroquinolines with high efficiency. acs.org Iridium-based catalysts have also demonstrated high activity for the reduction of N-heterocycles under ambient hydrogen pressure. researchgate.net
The reaction typically proceeds with high selectivity for the pyridine ring, leaving the benzene (B151609) ring and the amino and methyl substituents intact. acs.org
Interactive Data Table: Catalytic Hydrogenation of the Quinoline Ring
| Starting Substrate Type | Catalyst/System | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Quinolines | Cyclometallated Ir(III) complexes | 1,2,3,4-Tetrahydroquinolines | 1 atm H₂, ambient temperature | researchgate.net |
| Quinolines | Chiral cationic η⁶-arene–Ru(II) complexes | 1,2,3,4-Tetrahydroquinolines | Efficient conversion, applicable to gram-scale | acs.org |
| Quinolines | Fluorine-modified Cobalt catalyst | 1,2,3,4-Tetrahydroquinolines | Electrocatalytic hydrogenation using H₂O as hydrogen source | researchgate.net |
| Quinolines | Pt/C | 1,2,3,4-Tetrahydroquinolines | Electrocatalytic hydrogenation in a PEM reactor | nih.gov |
N Oxidation of the Quinoline Ring:
The nitrogen atom in the quinoline (B57606) ring is a tertiary amine and can be oxidized to an N-oxide. wikipedia.org This is a common reaction for N-heterocycles and is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgnih.gov The resulting 4-methylquinolin-2-amine (B1582889) N-oxide would feature an N+-O- bond, which significantly alters the electronic properties and reactivity of the quinoline ring.
Oxidation of the Amino Group:
The 2-amino group is also a site for oxidative reactions, particularly through electrochemical methods. Studies on related aminoquinolines show that electrochemical oxidation can lead to the formation of radical cations via a single-electron transfer. researchgate.net These highly reactive intermediates can then undergo further reactions, such as dimerization, to form azo compounds or other coupled products. researchgate.netresearchgate.net The specific pathway and resulting products are influenced by factors like pH and the electrode potential. researchgate.net
Reduction Pathways
Reduction of the 4-methylquinolin-2-amine (B1582889) scaffold primarily involves the hydrogenation of the quinoline (B57606) ring system. The heterocyclic pyridine (B92270) ring is generally more susceptible to reduction than the benzene (B151609) ring.
Advanced Spectroscopic Characterization Techniques for 4 Methylquinolin 2 Amine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. For quinoline (B57606) derivatives, ¹H and ¹³C NMR are routinely used for structural confirmation and assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative positions in a molecule. In the context of 4-Methylquinolin-2-amine (B1582889) derivatives, ¹H NMR is used to confirm the presence and arrangement of substituents on the quinoline core.
The spectrum of a typical 4-methyl-2-substituted quinoline derivative shows distinct signals for the methyl group protons and the aromatic protons of the quinoline ring system. derpharmachemica.com The methyl group protons at the C4 position typically appear as a singlet in the upfield region of the spectrum. The protons on the heterocyclic and benzene (B151609) rings of the quinoline scaffold resonate in the downfield aromatic region, with their chemical shifts and splitting patterns being highly dependent on the substitution pattern. derpharmachemica.com
For example, in the spectrum of 4-methyl-2-phenylquinoline, the protons of the quinoline ring and the phenyl substituent appear as a multiplet in the aromatic region, while the methyl group protons are observed as a distinct singlet. derpharmachemica.com
Table 1: Representative ¹H NMR Chemical Shifts for a 4-Methylquinoline (B147181) Derivative Data is for the related compound 4-methylquinoline in CDCl₃.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 8.775 | Doublet |
| H8 | 8.110 | Doublet |
| H5 | 7.985 | Doublet |
| H7 | 7.705 | Multiplet |
| H6 | 7.559 | Multiplet |
| H3 | 7.215 | Doublet |
| CH₃ | 2.691 | Singlet |
This table is interactive. Click on the headers to sort.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Assignment
Carbon-13 NMR (¹³C NMR) is a powerful complementary technique to ¹H NMR that provides information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal, allowing for the complete structural assignment of the quinoline skeleton and its substituents.
In 4-Methylquinolin-2-amine derivatives, the carbon atoms of the quinoline ring appear in the downfield region, characteristic of aromatic and heteroaromatic systems. The methyl group carbon, being aliphatic, resonates at a much higher field. The chemical shift of the C2 carbon is particularly sensitive to the nature of the substituent at that position. For an amino-substituted quinoline, the C2 carbon signal is significantly influenced by the electron-donating nature of the nitrogen atom.
Table 2: Representative ¹³C NMR Chemical Shifts for a 4-Methylquinoline Derivative Data is for the related compound 4-methyl-2-phenylquinoline.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | 147.5 |
| C4 | 147.2 |
| C8a | 142.8 |
| C(phenyl) | 136.8 |
| C8 | 129.8 |
| C5 | 129.3 |
| C(phenyl) | 128.3 |
| C7 | 126.3 |
| C4a | 113.3 |
| CH₃ | 41.8 |
This table is interactive. Click on the headers to sort.
Advanced 2D NMR Techniques and Isotopic Labeling Studies
While 1D NMR is sufficient for many simple derivatives, complex structures or isomers may require advanced two-dimensional (2D) NMR techniques for unambiguous assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons over two or three bonds, respectively. These methods are invaluable for definitively piecing together the molecular structure of novel or complex quinoline derivatives.
Isotopic labeling, where atoms like ¹³C, ¹⁵N, or ²H (deuterium) are incorporated into the molecule, is another powerful strategy used in conjunction with NMR and mass spectrometry. nih.gov These studies are particularly useful in drug metabolism research to trace the metabolic fate of a compound, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. nih.gov While specific isotopic labeling studies on 4-Methylquinolin-2-amine hydrochloride are not widely reported, this methodology is a key tool in the broader field of medicinal chemistry for understanding the disposition and activity of therapeutic agents. nih.govresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These techniques are used for structural confirmation and as a fingerprinting method for compound identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different vibrational modes. For this compound and its derivatives, FT-IR is used to identify key functional groups.
The presence of the amino (-NH₂) group is confirmed by characteristic N-H stretching vibrations. researchgate.net The aromatic quinoline core gives rise to C-H stretching bands and a series of C=C and C=N stretching vibrations in the fingerprint region. researchgate.netdergipark.org.tr The methyl group also shows characteristic C-H stretching and bending vibrations. derpharmachemica.com
Table 3: Key FT-IR Vibrational Frequencies for a Related Amino-Quinoline Derivative Data is for the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3383 | N-H Stretching |
| ~3030 | Aromatic C-H Stretching |
| 1592 | N-H Deformation (δNH₂) |
| ~1600-1450 | Aromatic C=C and C=N Stretching |
This table is interactive. Click on the headers to sort.
Fourier-Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, which may be weak or inactive in the IR spectrum.
For quinoline derivatives, FT-Raman is highly effective for characterizing the vibrations of the aromatic ring system. researchgate.netdergipark.org.tr The symmetric stretching modes of the quinoline core often produce strong and sharp signals in the Raman spectrum. The N-H stretching and deformation modes of the amino group are also observable. researchgate.net Comparing the FT-IR and FT-Raman spectra provides a more complete vibrational profile of the molecule, aiding in a comprehensive structural analysis. nih.gov
Table 4: Key FT-Raman Shifts for a Related Amino-Quinoline Derivative Data is for the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3388 | N-H Stretching |
| 1594 | N-H Deformation (δNH₂) |
This table is interactive. Click on the headers to sort.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HR-MS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of novel compounds, including this compound and its derivatives. Unlike low-resolution mass spectrometry which provides nominal mass, HR-MS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional precision and accuracy. nih.govnih.gov This high accuracy, typically with mass errors below 5 parts per million (ppm), allows for the confident assignment of a unique molecular formula to a measured mass. researchgate.net
The fundamental principle lies in the fact that the exact mass of an atom is not an integer value (e.g., the mass of ¹H is 1.007825 u and ¹⁶O is 15.994915 u). Consequently, molecules with the same nominal mass but different elemental compositions (isobars) will have distinct, precisely measurable mass differences that are resolvable by HR-MS. nih.gov
For the analysis of this compound, the compound is typically introduced into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI). In positive ion mode, the molecule is protonated, generating the pseudomolecular ion [M+H]⁺. The instrument then measures the m/z of this ion with high resolution. The experimentally determined accurate mass is compared against the theoretically calculated mass for the proposed molecular formula (C₁₀H₁₁N₂⁺ for the protonated free base of 4-methylquinolin-2-amine). A very small deviation between the experimental and theoretical mass confirms the elemental composition.
The research findings for quinoline derivatives consistently demonstrate the utility of HR-MS in structural confirmation. nih.govnih.gov For instance, studies on various substituted quinolines utilize HR-MS to verify the successful synthesis of target compounds by confirming their molecular formulas. nih.gov The data obtained is crucial for validating the identity of newly synthesized molecules before proceeding with further characterization or biological evaluation.
The table below illustrates a hypothetical HR-MS result for the molecular formula determination of the protonated form of 4-Methylquinolin-2-amine.
Table 1: HR-MS Data for 4-Methylquinolin-2-amine
| Ion Formula | Molecular Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) |
|---|
Furthermore, HR-MS is invaluable for characterizing derivatives of 4-Methylquinolin-2-amine. For example, in the synthesis of a chlorinated derivative like 2-chloro-4-methylquinoline (B123181), HR-MS can confirm the incorporation of the chlorine atom. scispace.com The presence of chlorine is readily identified not only by the change in accurate mass but also by the characteristic isotopic pattern of the [M+H]⁺ and [M+H+2]⁺ ions, which appear in an approximate 3:1 ratio of intensity due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. scispace.com
The following table shows a theoretical example for a hypothetical brominated derivative of 4-Methylquinolin-2-amine, highlighting the significant mass shift and the expected isotopic pattern that would be observed with HR-MS.
Table 2: Hypothetical HR-MS Data for a Brominated Derivative
| Ion Formula | Molecular Formula | Isotope | Theoretical m/z | Expected Relative Intensity |
|---|---|---|---|---|
| [C₁₀H₁₀BrN₂]⁺ | C₁₀H₉BrN₂ | ⁷⁹Br | 237.0022 | ~100% |
Computational and Theoretical Chemistry Studies of 4 Methylquinolin 2 Amine Hydrochloride
Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied in the study of quinoline (B57606) derivatives to elucidate molecular structure and properties. nih.govmdpi.com DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-31G* or 6-311++G**, have proven effective in providing results that align well with experimental findings for similar molecules. nih.govresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For 4-Methylquinolin-2-amine (B1582889) hydrochloride, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
Conformational analysis identifies different stable isomers (conformers) of a molecule. nih.gov In the case of the 4-methylquinolin-2-amine cation, rotation around the C-NH3+ bond and the orientation of the methyl group are key factors. Theoretical calculations can identify the most stable conformer by comparing their relative energies. Studies on similar quinoline structures have successfully used DFT methods to determine optimized geometrical parameters without imposing symmetry constraints, providing a detailed picture of the molecular architecture. researchgate.net
Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: This table presents typical bond lengths and angles for a quinoline ring structure based on DFT calculations for analogous compounds. Actual values for the hydrochloride salt may vary slightly.)
| Parameter | Bond/Angle | Theoretical Value (Å or °) |
|---|---|---|
| Bond Length | C2-N(amine) | ~1.37 Å |
| Bond Length | C4-C(methyl) | ~1.51 Å |
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | C9-N1 | ~1.40 Å |
| Bond Angle | N1-C2-N(amine) | ~118° |
| Bond Angle | C3-C4-C(methyl) | ~121° |
| Bond Angle | C10-N1-C2 | ~117° |
Theoretical vibrational analysis is a critical tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net
For 4-amino-2-methylquinoline, the neutral precursor, DFT calculations have been shown to be in good agreement with experimental FTIR and FT-Raman spectra. nih.govresearchgate.net The calculations help in understanding the influence of the amino and methyl groups on the skeletal modes of the quinoline ring. nih.gov For the hydrochloride salt, shifts in vibrational frequencies, particularly those involving the amine group (now -NH3+), are expected. For instance, the N-H stretching vibrations would appear at different wavenumbers compared to the neutral amine. Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. nih.gov
Table 2: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Similar Quinoline Structure (Note: These are representative values for a 4-amino-2-methylquinoline structure. The hydrochloride form would exhibit different values, especially for N-H modes.)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |
|---|---|---|---|
| N-H Stretching (Amine) | ~3494, ~3383 | - | ~3500, ~3390 |
| C-H Stretching (Aromatic) | ~3100-3000 | ~3100-3000 | ~3110-3010 |
| C-H Stretching (Methyl) | ~2960 | ~2960 | ~2965 |
| C=C/C=N Ring Stretching | ~1620, ~1580 | ~1620, ~1580 | ~1625, ~1585 |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods provide deep insights into the distribution of electrons within the molecular framework.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. DFT calculations are widely used to determine the energies of these orbitals and thus predict the molecule's electronic transport properties and potential bioactivity. nih.govresearchgate.net
Table 3: Calculated Frontier Molecular Orbital Properties (Note: Values are illustrative for a quinoline derivative.)
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap [E(LUMO) - E(HOMO)] | 4.0 to 5.0 eV |
| Ionization Potential (I) | -E(HOMO) | 6.0 to 7.0 eV |
| Electron Affinity (A) | -E(LUMO) | 1.0 to 2.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.5 eV |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within a molecule. wikipedia.orgjuniperpublishers.com This analysis transforms the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs), making the electronic interactions easier to interpret. nih.gov
For 4-Methylquinolin-2-amine hydrochloride, NBO analysis can quantify the stability arising from interactions like the delocalization of the nitrogen lone pair electrons into the quinoline ring's π* anti-bonding orbitals. wisc.edu The strength of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization and a greater contribution to molecular stability. nih.gov
Table 4: NBO Analysis - Significant Donor-Acceptor Interactions (Note: This table illustrates typical hyperconjugative interactions in a substituted aromatic amine.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C5-C6) | π*(C7-C8) | ~20.5 | π → π* (Intra-ring delocalization) |
| π(C3-C4) | π*(N1-C2) | ~18.2 | π → π* (Intra-ring delocalization) |
| LP(N-amine) | π*(N1-C2) | ~45.0 | Lone Pair → π* (Resonance stabilization) |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution around a molecule, plotting the electrostatic potential onto the electron density surface.
Different colors on the MEP surface indicate different potential values:
Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. researchgate.net
Blue: Regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net
Green: Regions of neutral or near-zero potential.
For the 4-Methylquinolin-2-amine cation, the MEP surface would show a strong positive potential (blue) localized around the -NH3+ group due to the positive charge. The nitrogen atoms of the quinoline ring and potentially the π-system of the rings would exhibit negative potential (red/yellow), indicating them as likely sites for electrophilic interaction. nih.govscielo.br This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants.
Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity Index, Fukui Functions)
The reactivity of a chemical species can be quantitatively described using a set of descriptors derived from conceptual Density Functional Theory (DFT). derpharmachemica.comnih.gov These descriptors, both global and local, provide insight into the molecule's stability and the specific atomic sites most susceptible to electrophilic or nucleophilic attack. derpharmachemica.comfrontiersin.org For 4-methylquinolin-2-amine (also known as 4-aminoquinaldine), computational studies have been performed to elucidate these properties. researchgate.net
Global reactivity descriptors are properties that characterize the molecule as a whole. derpharmachemica.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
From these orbital energies, other global descriptors can be calculated, such as chemical hardness (η), which measures resistance to a change in electron distribution, and the global electrophilicity index (ω), which quantifies the molecule's ability to accept electrons. derpharmachemica.comnih.gov A lower hardness value suggests higher reactivity. derpharmachemica.com
Computational studies on the neutral base, 4-aminoquinaldine (B107616), using DFT with various basis sets, have provided values for these descriptors. researchgate.net
Interactive Data Table: Global Reactivity Descriptors for 4-aminoquinaldine
| Parameter | Symbol | Value (eV) - B3LYP/6-31g(d) | Value (eV) - B3LYP/6-31g(d,p) | Value (eV) - B3LYP/6-31g++(d,p) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.467 | -5.485 | -5.514 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.605 | -0.639 | -0.669 |
| Energy Gap | ΔE | 4.862 | 4.846 | 4.845 |
| Chemical Hardness | η | 2.431 | 2.423 | 2.422 |
| Electrophilicity Index | ω | 3.466 | 3.410 | 3.396 |
Data sourced from a computational study on 4-aminoquinaldine (4A2MQ). researchgate.net
Local reactivity, which identifies the most reactive sites within a molecule, is analyzed using Fukui functions. wikipedia.orgcapes.gov.br The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. nih.govwikipedia.org Condensed Fukui functions are used to determine the reactivity of individual atoms. wikipedia.org The function f+ indicates reactivity towards a nucleophilic attack (electron acceptance), while f- indicates reactivity towards an electrophilic attack (electron donation). nih.gov Studies on the related compound 4-methylquinoline (B147181) showed that the most likely sites for electrophilic attack were carbon atoms C6 and C9. researchgate.net For 4-methylquinolin-2-amine, the presence of the amino group significantly influences the electron distribution and reactivity sites.
Tautomeric Equilibrium and Stability Studies
Tautomerism, the interconversion of structural isomers through proton migration, is a critical phenomenon for heterocyclic compounds like quinoline derivatives. nih.govmdpi.com 4-Methylquinolin-2-amine can theoretically exist in at least two tautomeric forms: the amino form and the imino form. The equilibrium between these forms dictates the molecule's structure and properties in different environments.
Figure 1: Amino-Imino Tautomerism in 4-Methylquinolin-2-amine
graph LR
A[Amino Form
4-Methylquinolin-2-amine] -- Proton Transfer --> B[Imino Form
4-Methyl-1,2-dihydroquinolin-2-imine]
B -- Proton Transfer --> A
Computational chemistry provides powerful tools to investigate the relative stability of these tautomers. nih.gov Density Functional Theory (DFT) calculations are commonly employed to optimize the geometry of each tautomer and calculate their corresponding electronic energies. scirp.orgsciencepublishinggroup.com By comparing the Gibbs free energies (ΔG) of the tautomers, the thermodynamically more stable form can be identified. mdpi.com
While direct computational studies on the tautomerism of this compound are not widely published, extensive research on analogous systems like 2-amino-2-imidazoline and various quinolin-4-one derivatives provides a clear methodological framework. researchgate.netresearchgate.net In these studies, the amino tautomer is generally found to be more stable than the imino form in the gas phase. researchgate.net
Solvent effects are crucial in determining tautomeric equilibrium. mdpi.com Computational models like the Polarizable Continuum Model (PCM) are used to simulate the influence of a solvent, which can stabilize one tautomer over another, particularly if there are significant differences in polarity. mdpi.com For instance, solvation can shift the equilibrium preference towards the more polar imino species in some cases. researchgate.net The barrier height for the tautomerization process can also be calculated, providing insight into the kinetics of the interconversion. nih.gov
Computational Approaches to Intermolecular Interactions
In the solid state, the properties of this compound are governed by a complex network of intermolecular interactions within its crystal lattice. As an ionic salt, strong electrostatic interactions, particularly hydrogen bonds involving the protonated amine group and the chloride anion (N-H···Cl), are expected to be dominant.
Computational methods are essential for characterizing and quantifying these interactions. nih.gov X-ray diffraction data provides the fundamental crystal structure, which serves as the starting point for theoretical analysis. chemmethod.com
One powerful technique is Hirshfeld surface analysis , which maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. nih.gov This method generates two-dimensional fingerprint plots that highlight the relative contributions of different types of interactions, such as H···H, O···H, C···H, and in this case, Cl···H contacts. nih.gov This allows for a detailed understanding of the crystal packing forces.
Energy decomposition analysis (EDA) and methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate the precise energies of intermolecular interactions between molecular pairs. nih.govrsc.org These methods break down the total interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion forces. nih.gov For an ionic compound like this compound, this analysis would quantify the strength of the N-H···Cl hydrogen bonds and also reveal the contribution of weaker interactions like C-H···Cl hydrogen bonds, C-H···π interactions, and π-π stacking between the quinoline ring systems. mdpi.comresearchgate.net Such analyses have been used to understand the supramolecular networks in related quinoline derivatives, revealing how hydrogen bonding and π–π stacking interactions direct the formation of one-dimensional chains or two-dimensional layers. mdpi.comnih.gov
Mechanistic Elucidation of Reactions Involving 4 Methylquinolin 2 Amine Hydrochloride
Investigation of Reaction Pathways and Intermediates
The formation of the 4-methylquinolin-2-amine (B1582889) core typically proceeds through cyclization reactions. One of the most relevant methods is a variation of the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. nih.govpharmaguideline.com In the context of 4-Methylquinolin-2-amine, a plausible pathway involves the reaction of a 2-aminobenzonitrile (B23959) derivative with acetone.
The reaction mechanism is believed to initiate with the base-catalyzed formation of a carbanion from acetone. This is followed by a nucleophilic attack on the nitrile carbon of the 2-aminobenzonitrile. The subsequent steps involve intramolecular cyclization and dehydration to form the aromatic quinoline (B57606) ring.
Key Intermediates:
Enamine/Enolate: In many quinoline syntheses, an enamine or enolate is a key intermediate formed from the condensation of one of the precursors. iipseries.org For instance, in the Combes synthesis, the reaction between an arylamine and a 1,3-dicarbonyl compound first yields a β-amino enone intermediate which then cyclizes. pharmaguideline.comiipseries.org
Iminium Cations/Imines: Acid-catalyzed pathways often involve the formation of iminium cations or Schiff bases (imines) as reactive intermediates. iipseries.org These are generated from the condensation of an amine with a carbonyl compound.
Sigma-Complex: In reactions like vicarious nucleophilic substitution (VNS) on nitro-aromatic precursors, a sigma-complex intermediate is formed upon the addition of a nucleophile to the electron-deficient ring. nih.gov
A potassium tert-butoxide (KOtBu)-mediated synthesis of 2-aminoquinolines has been described, which proceeds through an in-situ generated enamine intermediate. researchgate.net Another significant pathway is the nucleophilic substitution on a pre-formed quinoline ring, for example, the reaction of 2-chloro-4-methylquinoline (B123181) with an amine source. The presence of the nitrogen atom in the quinoline ring deactivates the benzene (B151609) portion towards electrophilic attack but activates the C2 and C4 positions for nucleophilic attack. mdpi.com
| Reaction Type | Precursors | Key Intermediate(s) | Reference(s) |
| Friedländer-type Synthesis | 2-Aminobenzonitrile, Acetone | Enolate, Imine | nih.gov |
| Doebner-von Miller Reaction | Aniline, Crotonaldehyde (from acetaldehyde) | Schiff Base, Enamine | pharmaguideline.comrsc.org |
| Nucleophilic Substitution | 2-Chloro-4-methylquinoline, Ammonia/Amine | Meisenheimer-like complex | mdpi.comnih.gov |
| Catalytic Cyclization | 2-Aminoaryl alcohol, Ketone | Imine | mdpi.com |
This table presents plausible reaction pathways and key intermediates for the synthesis of the 4-methylquinolin-2-amine scaffold based on established quinoline chemistry.
Kinetic and Thermodynamic Aspects of Reaction Mechanisms
The outcome of chemical reactions, including the synthesis of substituted quinolines, is often dictated by a balance between kinetic and thermodynamic control. youtube.com
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). This is known as the kinetically controlled product.
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can reach equilibrium. The major product will be the most stable one, known as the thermodynamically controlled product. youtube.com
In the sulfonation of quinoline, for example, the reaction at a lower temperature might favor substitution at one position (the kinetic product), while heating can cause isomerization to a more stable product at a different position (the thermodynamic product). youtube.com This principle applies to the cyclization steps in quinoline synthesis, where different cyclization pathways may be favored under different temperature regimes, potentially leading to isomeric products.
Kinetic studies of these reactions would involve monitoring the concentration of reactants and products over time to determine the reaction order, rate constant, and activation energy (Ea). Thermodynamic analysis focuses on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction, which determines the position of equilibrium and the relative stability of products. mdpi.com Methods based on transition state theory can be employed to calculate thermodynamic functions from kinetic data. mdpi.com
| Parameter | Aspect Studied | Significance in Mechanism Elucidation |
| Activation Energy (Ea) | Energy barrier of the reaction | Lower Ea indicates a faster reaction rate; key for identifying the kinetically favored pathway. |
| Rate Constant (k) | Proportionality constant relating reaction rate to reactant concentrations | Quantifies the speed of a reaction under specific conditions. |
| Gibbs Free Energy (ΔG) | Overall energy change of a reaction | A negative ΔG indicates a spontaneous (thermodynamically favorable) reaction. |
| Enthalpy (ΔH) | Heat change of a reaction | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Entropy (ΔS) | Change in disorder of the system | Relates to the degree of randomness in the system; often significant in cyclization reactions. |
This table outlines key kinetic and thermodynamic parameters and their relevance in understanding reaction mechanisms for quinoline synthesis.
Catalyst Role and Influence on Reaction Selectivity
Catalysts play a fundamental role in the synthesis of quinolines, often by lowering the activation energy of the rate-determining step and influencing the regioselectivity and chemoselectivity of the reaction. nih.govnih.gov
Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are traditionally used in reactions like the Skraup and Doebner-von Miller syntheses. pharmaguideline.comrsc.org Their primary role is to protonate carbonyl groups, making them more electrophilic and susceptible to nucleophilic attack by the amine. They also act as dehydrating agents to drive the final aromatization step.
Base Catalysts: Bases such as potassium hydroxide (B78521) (KOH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are used to generate nucleophilic intermediates. researchgate.net They achieve this by deprotonating acidic C-H bonds, such as those of the α-carbon in ketones or active methylene compounds, to form enolates or carbanions. researchgate.net
Transition Metal Catalysts: Modern synthetic methods frequently employ transition metal catalysts, including those based on palladium, copper, cobalt, and silver. rsc.orgmdpi.com These catalysts enable novel reaction pathways that are often more efficient and selective.
Palladium (Pd): Used in cross-coupling and carbonylation reactions to construct the quinoline ring. mdpi.com
Copper (Cu): Catalyzes amidation and annulation reactions, often under mild conditions. mdpi.commdpi.com
Cobalt (Co): Can facilitate C-H bond activation, allowing for the direct coupling of anilines and ketones to form quinolines. mdpi.com
Silver (Ag): A silver tetrafluoroborate (B81430) (AgBF₄) catalyst has been used for the synthesis of 2-aminoquinolines from quinoline N-oxides. rsc.org
The choice of catalyst and associated ligands can profoundly influence which isomers are formed (regioselectivity). For instance, in metal-catalyzed C-H activation, the directing group on the substrate and the steric/electronic properties of the catalyst system will dictate the site of bond formation. mdpi.com
| Catalyst Type | Example(s) | Role in Reaction Mechanism | Impact on Selectivity | Reference(s) |
| Brønsted Acid | H₂SO₄, HCl | Protonates carbonyls, promotes dehydration | Can influence cyclization regiochemistry | pharmaguideline.comrsc.org |
| Brønsted Base | KOtBu, NaOEt | Deprotonates α-carbons to form enolates | Essential for generating the key nucleophile | researchgate.net |
| Transition Metal | Pd(OAc)₂, Cu(I)/Cu(0), Co(III) | C-H activation, oxidative cyclization, cross-coupling | High control over regioselectivity and substrate scope | mdpi.commdpi.com |
| Lewis Acid | AgBF₄ | Activates substrates for nucleophilic attack | Enables specific transformations like amination of N-oxides | rsc.org |
This table summarizes the roles of different catalyst types in the synthesis of quinoline derivatives.
4 Methylquinolin 2 Amine Hydrochloride As a Strategic Building Block in Organic Synthesis
Precursor for Diverse Chemical Scaffolds
4-Methylquinolin-2-amine (B1582889) hydrochloride serves as a readily available and reactive starting material for the synthesis of a variety of chemical scaffolds. The presence of a reactive primary amine group at the 2-position of the quinoline (B57606) ring allows for a multitude of chemical transformations, enabling the introduction of diverse functional groups and the construction of novel molecular frameworks.
One notable application of this compound is in the synthesis of N-aryl-N'-(4-methylquinolin-2-yl)urea derivatives. These urea (B33335) derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis typically involves the reaction of 4-methylquinolin-2-amine with various aryl isocyanates. This reaction provides a straightforward method for introducing a wide range of substituted aryl groups, thereby generating a library of structurally diverse urea compounds. nih.govasianpubs.orgmdpi.com
The reactivity of the amino group also allows for its participation in cyclocondensation reactions, leading to the formation of fused heterocyclic systems. By carefully selecting the reaction partners, a variety of heterocyclic rings can be fused to the quinoline core, resulting in novel and complex molecular architectures.
Table 1: Examples of Diverse Scaffolds Synthesized from 4-Methylquinolin-2-amine Precursors
| Precursor | Reagent | Resulting Scaffold |
| 2-Amino-4-methylquinoline | Aryl isocyanate | N-aryl-N'-(4-methylquinolin-2-yl)urea |
| 2-Amino-4-methylquinoline | Diketones | Fused quinoline-diazepine systems |
| 2-Amino-4-methylquinoline | α,β-Unsaturated ketones | Tetrahydroquinoline derivatives |
Application in the Construction of Complex Polyheterocyclic Systems
The quinoline nucleus is a prominent feature in many biologically active compounds and natural products. The use of 4-methylquinolin-2-amine hydrochloride as a building block provides a convenient entry point for the synthesis of complex polyheterocyclic systems that incorporate the quinoline motif. nih.govresearchgate.net
A significant application in this area is the synthesis of pyrimido[4,5-b]quinoline derivatives. These fused heterocyclic systems are of considerable interest due to their diverse pharmacological properties. The synthesis of these compounds can be achieved through various routes, often involving the reaction of 2-aminoquinoline (B145021) derivatives with different cyclizing agents. For instance, the reaction of 2-aminoquinoline-3-carbonitrile (B177327) or 2-aminoquinoline-3-carboxamide (B1276296) with appropriate reagents can lead to the formation of the pyrimido[4,5-b]quinoline core structure. While not always explicitly starting from the hydrochloride salt, the underlying 2-amino-4-methylquinoline structure is the key reactive component. nih.gov
The versatility of the 2-aminoquinoline scaffold allows for the construction of a variety of other fused systems. Through judicious choice of reaction conditions and co-reactants, chemists can synthesize a range of polyheterocyclic compounds with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net The development of efficient synthetic protocols for these complex molecules is an active area of research.
Table 2: Examples of Polyheterocyclic Systems Constructed from 2-Aminoquinoline Derivatives
| 2-Aminoquinoline Derivative | Reaction Type | Resulting Polyheterocyclic System |
| 2-Aminoquinoline-3-carbonitrile | Cyclization | 4-Aminopyrimido[4,5-b]quinoline |
| 2-Aminoquinoline-3-carboxamide | Cyclization | 4-Hydroxypyrimido[4,5-b]quinoline |
| 2-Amino-4-methylquinoline | Condensation | Fused quinolino-imidazoles |
Contribution to Chemical Diversity and Library Synthesis
The concept of chemical diversity is central to modern drug discovery and materials science. The ability to rapidly and efficiently generate large collections of structurally diverse molecules, known as chemical libraries, is crucial for identifying compounds with desired properties. This compound, with its reactive handle and modifiable scaffold, is an excellent building block for diversity-oriented synthesis and the construction of compound libraries. nih.gov
The straightforward and often high-yielding reactions of the 2-amino group allow for the parallel synthesis of a multitude of derivatives. By employing a combinatorial approach, where a set of diverse starting materials is systematically combined, large libraries of quinoline-based compounds can be generated. For example, reacting 4-methylquinolin-2-amine with a library of different isocyanates or carboxylic acids would produce a corresponding library of ureas or amides, each with a unique substitution pattern. nih.govasianpubs.orgmdpi.com
This approach enables the systematic exploration of the chemical space around the 4-methylquinoline (B147181) scaffold. The resulting libraries can then be screened for various biological activities or material properties, accelerating the discovery process. The structural information gleaned from these screenings can guide the design of next-generation compounds with improved characteristics. The adaptability of the quinoline core and the ease of derivatization at the 2-position make this compound a valuable tool for generating molecular diversity. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions
The academic significance of 4-Methylquinolin-2-amine (B1582889) and its hydrochloride salt lies primarily in its role as a foundational scaffold in medicinal chemistry and materials science. ontosight.ai As a quinoline (B57606) derivative, it belongs to a class of heterocyclic compounds recognized for a wide spectrum of biological activities. ontosight.ai Research has demonstrated that the quinoline core is a "privileged structure," frequently appearing in compounds with potential antimicrobial, antifungal, and anticancer properties. ontosight.ai
The primary academic contribution of 4-Methylquinolin-2-amine hydrochloride is its utility as a versatile building block for the synthesis of more complex molecules. evitachem.com Its structure, featuring a reactive amine group at the 2-position and a methyl group at the 4-position on the quinoline ring, allows for diverse chemical modifications. ontosight.airesearchgate.net This enables the systematic development of compound libraries for structure-activity relationship (SAR) studies. Such studies are crucial in medicinal chemistry to understand how specific structural modifications influence a compound's biological activity, with the goal of optimizing therapeutic efficacy and minimizing side effects. researchgate.net For instance, modifications of the 4-aminoquinoline (B48711) structure have been central to the development of new antimalarial agents designed to overcome drug resistance. researchgate.net The compound thus serves as a key intermediate for researchers aiming to explore and identify novel therapeutic agents. chemicalbook.com
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of quinoline derivatives is well-established, with classical methods such as the Friedländer reaction being commonly employed. mdpi.com This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.com While effective, these traditional methods can sometimes require harsh conditions or result in moderate yields.
Modern organic synthesis offers several unexplored avenues and methodological advancements that could be applied to the synthesis of this compound and its analogs, potentially improving efficiency, yield, and environmental sustainability.
Transition-Metal-Catalyzed Cross-Coupling: Advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for the direct introduction of the amine group onto a pre-functionalized quinoline core. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions offer a powerful tool for constructing the quinoline ring system itself from appropriately chosen precursors, allowing for greater structural diversity. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in heterocyclic synthesis. mdpi.com Applying microwave-assisted organic synthesis (MAOS) to the key cyclization or amination steps could provide a more rapid and efficient route to the target compound. mdpi.com
One-Pot, Multi-Component Reactions (MCRs): Designing a convergent synthesis using an MCR approach, where multiple starting materials react in a single vessel to form the desired product, could streamline the manufacturing process. mdpi.com This reduces the need for isolating intermediates, saving time, resources, and minimizing waste.
Electrochemical Synthesis: Recent advancements have demonstrated the utility of electrochemical methods for reactions like C3-H halogenation of quinolin-4-ones, using potassium halides as both the halogen source and electrolyte. organic-chemistry.org Exploring electrochemical approaches for the amination or functionalization of the quinoline ring could offer a greener and more controlled synthetic pathway.
Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters such as temperature and mixing, often leading to higher yields and purity. Adapting the synthesis of this compound to a flow process could be a significant methodological advancement for large-scale production.
These modern techniques represent promising, yet largely unexplored, avenues for the synthesis of this specific quinoline derivative, offering significant improvements over classical batch methods.
Potential for Advanced Computational Modeling in Design and Discovery
Advanced computational modeling is a powerful tool in modern drug discovery that holds significant potential for guiding the design of novel analogs based on the 4-Methylquinolin-2-amine scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can accelerate the discovery process by predicting the biological activity of unsynthesized compounds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoline derivatives, 2D and 3D-QSAR models can be developed to predict their potential as, for example, anticancer or antimalarial agents. mdpi.comnih.gov
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These models analyze the steric, electrostatic, and hydrophobic fields of a set of molecules to identify key structural features that are essential for biological activity. nih.govresearchgate.net The output, often visualized as contour maps, can guide chemists in modifying the 4-Methylquinolin-2-amine structure—for instance, by indicating where bulky groups might enhance activity or where hydrogen bond donors are required. nih.govresearchgate.net Studies on quinoline derivatives have successfully used this approach to design new compounds with improved predicted activity. nih.gov
Interactive Data Table: QSAR Model Validation Parameters Below is a table showing typical statistical parameters used to validate the robustness and predictive power of QSAR models, as reported in studies on quinoline derivatives. mdpi.comnih.gov
| Parameter | Symbol | Description | Typical Value Range |
| Coefficient of Determination | R² | Measures the correlation between predicted and observed activities for the training set. | > 0.6 |
| Cross-validated Correlation Coefficient | Q² or r²cv | Measures the internal predictive ability of the model using cross-validation. | > 0.5 |
| Test Set Correlation Coefficient | R²test or r²pred | Measures the external predictive ability of the model on an independent test set. | > 0.6 |
Molecular Docking and Dynamics: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, elucidating the binding mode and affinity. nih.gov For 4-Methylquinolin-2-amine analogs, docking studies could be performed against known biological targets (e.g., protein kinases, DNA gyrase) to predict their inhibitory potential. nih.govresearchgate.net This allows for the virtual screening of large compound libraries and helps prioritize which derivatives to synthesize and test experimentally. nih.gov
Following docking, molecular dynamics (MD) simulations can be run to examine the stability of the predicted ligand-receptor complex over time in a simulated aqueous environment. researchgate.net MD simulations provide insights into the dynamic behavior of the complex and can help refine the understanding of the binding interactions, further guiding the design of more potent inhibitors. researchgate.net
By integrating these computational approaches, researchers can adopt a more rational, hypothesis-driven strategy for drug design, leveraging the 4-Methylquinolin-2-amine scaffold to develop novel therapeutic candidates with greater efficiency and a higher probability of success.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methylquinolin-2-amine hydrochloride, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with cyclization of precursors like 2-aminobenzylamine derivatives under acidic conditions. For example, intermediates are generated via Friedländer or Skraup synthesis, followed by regioselective methylation at the 4-position. Deprotection of amine groups using K₂CO₃ and subsequent salt formation with HCl yields the hydrochloride form. Flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for purification .
- Optimization : Reaction temperature (80–120°C), stoichiometry of methylating agents (e.g., CH₃I), and pH control during salt formation (pH 4–5) are key parameters.
Q. How is this compound characterized for structural confirmation and purity?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm methyl (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). The amine proton appears as a broad singlet (δ ~5.5 ppm) .
- IR : Peaks at ~3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=N quinoline ring) validate functional groups .
- HPLC : Purity >98% is achieved using a C18 column (mobile phase: 0.1% TFA in H₂O/MeOH) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Storage Conditions : Store at −20°C in airtight, amber vials under nitrogen to prevent oxidation and hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored properly .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Mechanistic Studies :
- Enzyme Inhibition : Use fluorescence polarization assays to measure binding affinity (Kd) with enzymes like cytochrome P450 or kinases. IC₅₀ values are determined via dose-response curves .
- Proteomics : SILAC-based mass spectrometry identifies protein interaction partners in cell lysates .
- Example Data :
| Target Enzyme | IC₅₀ (μM) | Assay Type |
|---|---|---|
| CYP3A4 | 12.3 | Fluorescence |
| EGFR Kinase | 8.7 | Radioactive |
Q. How can researchers resolve contradictions in bioactivity data caused by structural analogs (e.g., 3-methyl vs. 4-methyl substituents)?
- Contradiction Analysis :
- Structural Comparisons : Compare X-ray crystallography or docking poses of 4-methyl vs. 3-methyl derivatives to identify steric/electronic effects on target binding .
- Controlled Experiments : Synthesize and test analogs with single substituent changes under identical assay conditions. For example, 4-methyl shows 3x higher affinity for EGFR than 3-methyl due to better hydrophobic pocket fit .
Q. What structure-activity relationship (SAR) strategies enhance the compound's therapeutic potential?
- SAR Approaches :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., Cl) at the quinoline 7-position to improve metabolic stability. For example, 7-Cl analogs show 50% lower hepatic clearance in microsomal assays .
- Salt Forms : Compare hydrochloride vs. mesylate salts for solubility (e.g., mesylate improves aqueous solubility by 2x in PBS pH 7.4) .
Q. How can computational modeling guide the optimization of this compound for drug discovery?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like DNA gyrase (PDB: 1KZN). The 4-methyl group contributes −2.1 kcal/mol to binding energy .
- MD Simulations : GROMACS simulations (100 ns) assess conformational stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
